An In-Depth Technical Guide to 5-(Tributylstannyl)pyrimidine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 5-(Tributylstannyl)pyrimidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5-(Tributylstannyl)pyrimidine. This organotin compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Stille coupling. This document includes a summary of its physical and chemical properties, detailed experimental protocols for its synthesis and use, and safety information. The content is intended to serve as a practical resource for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical and Physical Properties
5-(Tributylstannyl)pyrimidine is a colorless to light yellow liquid. It is an organotin compound characterized by the presence of a tributyltin group attached to the 5-position of a pyrimidine ring. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₃₀N₂Sn | [1][2][3][4] |
| Molecular Weight | 369.13 g/mol | [1][2][3][4] |
| CAS Number | 144173-85-3 | [2][3][4] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 134-138 °C at 2 mmHg | [4] |
| Density | 1.117 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.515 | [4] |
| Solubility | Soluble in common organic solvents such as THF, DMF, and toluene. | |
| Stability | Stable under inert atmosphere; sensitive to air and moisture. | [5] |
Synthesis of 5-(Tributylstannyl)pyrimidine
Hypothetical Synthetic Workflow:
Caption: Hypothetical workflow for the synthesis of 5-(Tributylstannyl)pyrimidine.
Reactivity and Applications: The Stille Coupling Reaction
5-(Tributylstannyl)pyrimidine is a key reagent in the Stille cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.[5] In this reaction, the organostannane is coupled with an organic halide or triflate in the presence of a palladium catalyst.[5] The reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and natural products, due to its tolerance of a wide range of functional groups and relatively mild reaction conditions.[5][6][7]
General Experimental Protocol for Stille Coupling:
A general procedure for the Stille coupling of an organostannane with an aryl halide is as follows:
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Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), 5-(tributylstannyl)pyrimidine (1.1-1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any additional ligands (e.g., P(o-tol)₃) or additives (e.g., CuI).
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Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, DMF, or THF) via syringe.
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Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (usually 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it may be removed by filtration. The filtrate is then typically washed with an aqueous solution of potassium fluoride to remove tin byproducts, followed by extraction with an organic solvent.
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Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Stille Coupling Reaction Workflow:
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. 5-(Tributylstannyl)pyrimidine | C16H30N2Sn | CID 2763249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-(三正丁基锡)嘧啶 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Stille Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
